Camptothecin chloroacetate

CAS No.: 7688-65-5

Cat. No.: VC17139747

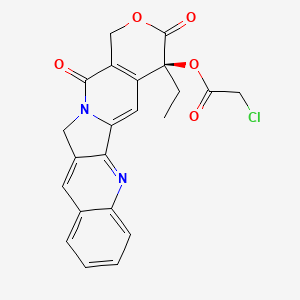

Molecular Formula: C22H17ClN2O5

Molecular Weight: 424.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7688-65-5 |

|---|---|

| Molecular Formula | C22H17ClN2O5 |

| Molecular Weight | 424.8 g/mol |

| IUPAC Name | [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-chloroacetate |

| Standard InChI | InChI=1S/C22H17ClN2O5/c1-2-22(30-18(26)9-23)15-8-17-19-13(7-12-5-3-4-6-16(12)24-19)10-25(17)20(27)14(15)11-29-21(22)28/h3-8H,2,9-11H2,1H3/t22-/m0/s1 |

| Standard InChI Key | QFMXZSCXZKPJBB-QFIPXVFZSA-N |

| Isomeric SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCl |

| Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCl |

Introduction

Chemical Synthesis and Characterization of Camptothecin Chloroacetate

Synthesis Pathway

Camptothecin chloroacetate (CHClNO) is synthesized via esterification of CPT’s 20-hydroxyl group with chloroacetic anhydride. The reaction, conducted in benzene with pyridine as a catalyst, yields the chloroacetate derivative (Fig. 2) :

This modification replaces the labile lactone with a more stable chloroacetate ester, facilitating crystallization for structural analysis .

Physicochemical Properties

While detailed solubility and stability data for camptothecin chloroacetate remain scarce in the literature, its synthesis underscores the reactivity of CPT’s lactone ring. The chloroacetate derivative’s crystalline nature contrasts with CPT’s inherent instability under physiological conditions, where the lactone ring reversibly hydrolyzes to a carboxylate form, diminishing anticancer activity .

Structural Elucidation via X-ray Crystallography

Role of Camptothecin Chloroacetate in X-ray Studies

The chloroacetate derivative served as a precursor to camptothecin iodoacetate, a heavy-atom-containing analog essential for X-ray diffraction studies. Treatment of camptothecin chloroacetate with sodium iodide in acetone produced the iodoacetate derivative, which crystallized in an orthorhombic lattice suitable for X-ray analysis .

Key Structural Insights

The X-ray structure revealed:

-

Planarity of Rings A–D: The pyrrolo[3,4-β]quinoline (rings A–C) and pyridone (ring D) systems exhibit near-perfect coplanarity, facilitating intercalation into DNA .

-

Boat Conformation of Ring E: The lactone ring (ring E) adopts a boat conformation, with C20 and the lactone oxygen deviating 0.69 Å and 0.73 Å from the plane, respectively .

-

Chiral Center at C20: The (S)-configuration at C20 is critical for Topo I inhibition, as epimerization abolishes activity .

These findings validated CPT’s unique structure and informed subsequent efforts to design analogs with improved pharmacological profiles.

Pharmacological Implications and Derivative Development

Comparative Analysis of Early CPT Derivatives

| Derivative | Modification Site | Key Property | Clinical Relevance |

|---|---|---|---|

| Camptothecin | None | Poor solubility, lactone instability | Limited due to toxicity |

| Camptothecin sodium | C20 carboxylate | Water-soluble, inactive lactone | Early trials, limited efficacy |

| Camptothecin chloroacetate | C20 chloroacetate | Crystalline, stable for X-ray studies | Structural analysis only |

| Topotecan | C9, C10 hydroxylation | Water-soluble, lactone stability | FDA-approved for ovarian cancer |

Table 1. Early CPT derivatives and their properties .

Research Findings and Unresolved Questions

Contributions to Drug Design

The structural insights from camptothecin chloroacetate’s X-ray analysis guided the development of clinically successful analogs, such as irinotecan and topotecan, which feature stabilized lactone rings and enhanced solubility .

Limitations and Future Directions

-

Synthetic Challenges: The poor yield of camptothecin chloroacetate (exact yield unreported) highlights difficulties in modifying CPT’s sensitive lactone ring .

-

Biological Data Gap: No studies have directly evaluated the chloroacetate derivative’s Topo I inhibition or cytotoxicity, leaving its pharmacological potential unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume